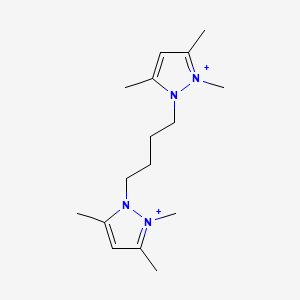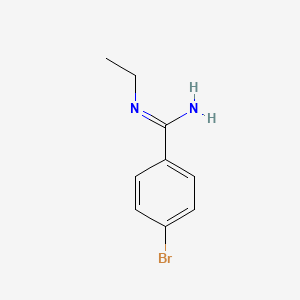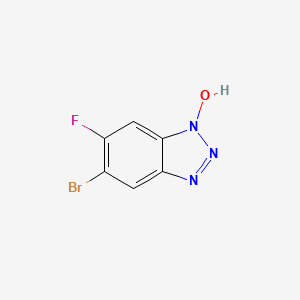
2,2'-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is a synthetic organic compound characterized by its unique structure, which includes two pyrazolium rings connected by a butane-1,4-diyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) typically involves the reaction of 1,3,5-trimethylpyrazole with a butane-1,4-diyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrazole rings attack the carbon atoms of the halide, forming the desired bis-pyrazolium compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrazolium oxides.
Reduction: Reduction reactions can convert the pyrazolium rings to pyrazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolium rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrazolium oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium compounds depending on the nucleophile used.
科学研究应用
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
作用机制
The mechanism of action of 2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) depends on its application:
Catalysis: Acts as a ligand to stabilize metal centers, facilitating catalytic reactions.
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: Enhances the solubility and stability of therapeutic agents, improving their bioavailability.
相似化合物的比较
Similar Compounds
1,1’-(butane-1,4-diyl)bis(3-propyl-1H-imidazol-3-ium): Similar structure but with imidazolium rings instead of pyrazolium rings.
1,3,5-trimethyl-2-{2-[2-(1,3,5-trimethyl-1H-pyrazol-2-ium-2-yl)ethoxy]ethyl}-1H-pyrazol-2-ium bis(4-methylbenzenesulfonate): Contains additional ethoxyethyl linkers and sulfonate groups.
Uniqueness
2,2’-butane-1,4-diylbis(1,3,5-trimethyl-1H-pyrazol-2-ium) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds.
属性
分子式 |
C16H28N4+2 |
|---|---|
分子量 |
276.42 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-[4-(2,3,5-trimethylpyrazol-2-ium-1-yl)butyl]pyrazol-1-ium |
InChI |
InChI=1S/C16H28N4/c1-13-11-15(3)19(17(13)5)9-7-8-10-20-16(4)12-14(2)18(20)6/h11-12H,7-10H2,1-6H3/q+2 |
InChI 键 |
IMVKDGOYOBOUKT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=[N+](N1CCCCN2C(=CC(=[N+]2C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12466879.png)
![1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12466884.png)


![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)


![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)

![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
